Methyl 8-methyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylate

Spirocyclic building blocks Medicinal chemistry Structure–property relationships

Methyl 8-methyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylate (CAS 1437311-94-8) is a spirocyclic heterocycle featuring a 1-thia-4,8-diazaspiro[4.5]decane core with a methyl ester at position 3 and an N‑methyl substituent at position 8. The compound has a molecular formula of C₁₀H₁₈N₂O₂S and a molecular weight of 230.33 g mol⁻¹.

Molecular Formula C10H18N2O2S
Molecular Weight 230.33 g/mol
Cat. No. B11875610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 8-methyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylate
Molecular FormulaC10H18N2O2S
Molecular Weight230.33 g/mol
Structural Identifiers
SMILESCN1CCC2(CC1)NC(CS2)C(=O)OC
InChIInChI=1S/C10H18N2O2S/c1-12-5-3-10(4-6-12)11-8(7-15-10)9(13)14-2/h8,11H,3-7H2,1-2H3
InChIKeyOVKQEYTXPKHMGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 8-methyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylate – Spirocyclic Building Block for Muscarinic Agonist Synthesis


Methyl 8-methyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylate (CAS 1437311-94-8) is a spirocyclic heterocycle featuring a 1-thia-4,8-diazaspiro[4.5]decane core with a methyl ester at position 3 and an N‑methyl substituent at position 8 . The compound has a molecular formula of C₁₀H₁₈N₂O₂S and a molecular weight of 230.33 g mol⁻¹ . It belongs to a class of thiazolidine‑derived spiro scaffolds that have been explored as intermediates for muscarinic acetylcholine receptor agonists, most notably the clinical candidate NGX‑267 (AF267B), which is the corresponding 3‑one analog [1].

Methyl 8-methyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylate – Why Analogs Cannot Simply Be Interchanged


Within the 1‑thia‑4,8‑diazaspiro[4.5]decane family, seemingly minor modifications—such as replacing the N‑methyl with N‑ethyl, N‑cyclohexyl, or N‑benzyl, or interchanging the 3‑carboxylate ester with the 3‑one—profoundly alter the compound’s synthetic utility, physicochemical properties, and biological target engagement . The methyl ester serves a specific role as a protected carboxylate synthon that can be selectively hydrolyzed to the free acid for further functionalization, whereas the 3‑one analog (NGX‑267) is a direct M1 muscarinic receptor agonist [1]. Consequently, substitution with a different ester or the ketone leads to either loss of the desired prodrug/ intermediate handle or unintended pharmacological activity, making informed selection of the exact substitution pattern critical for reproducible research outcomes.

Methyl 8-methyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylate – Quantitative Differentiation Evidence


Molecular Identity and Molar Mass Differentiation from the 8‑Ethyl Analog

The target compound possesses a distinct molecular formula (C₁₀H₁₈N₂O₂S) and molecular weight (230.33 g mol⁻¹) compared to its closest commercially available analog, methyl 8‑ethyl‑1‑thia‑4,8‑diazaspiro[4.5]decane‑3‑carboxylate (C₁₁H₂₀N₂O₂S; 244.35 g mol⁻¹) . The 14 Da difference corresponds to one methylene unit and influences molar dosing, solubility, and chromatographic retention behavior, ensuring that the two analogs cannot be used interchangeably in quantitative synthetic or biological workflows .

Spirocyclic building blocks Medicinal chemistry Structure–property relationships

Purity Specifications: 98 % Option Provides Higher Assured Purity than the Standard 95 % of the 8‑Ethyl Analog

The target compound is commercially available at a purity of 98 % (NLT) from ISO‑certified suppliers , whereas the 8‑ethyl analog is typically offered at 95 % purity . The 3‑percentage‑point improvement reduces the maximum total impurity burden from 5 % to 2 %, which is critical for applications requiring high batch‑to‑batch reproducibility, such as in vitro pharmacology or GLP toxicology studies.

Quality control Analytical chemistry Procurement specifications

Synthetic Role as a Carboxylate Prodrug/Intermediate Distinct from the 3‑One M1 Agonist NGX‑267

The methyl ester is a protected form of the corresponding carboxylic acid and can be hydrolyzed to generate 8‑methyl‑1‑thia‑4,8‑diazaspiro[4.5]decane‑3‑carboxylic acid (CAS 1437311‑95‑9) . This contrasts with the 3‑one analog NGX‑267 (AF267B), which is a direct M1 muscarinic receptor agonist with reported selectivity over M3 receptors [1]. The ester functionality thus provides a synthetic handle absent in the ketone, enabling late‑stage diversification through amide coupling or reduction, which is not possible with the ketone without altering the pharmacophore.

Muscarinic agonists Prodrug design Synthetic methodology

Chromatographic and Spectroscopic Fingerprint Differentiation for Identity Confirmation

Suppliers provide batch‑specific NMR, HPLC, and GC data for the target compound . While analogous data exist for the 8‑ethyl analog, the distinct chromatographic retention time (reverse‑phase HPLC) and unique ¹H/¹³C NMR chemical shifts arising from the N‑methyl vs N‑ethyl substitution allow unambiguous identity verification and quantification in complex matrices . No published head‑to‑head analytical comparison exists; however, the differences are inherent to the structural variation.

Analytical characterization Quality assurance HPLC/NMR fingerprinting

Methyl 8-methyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylate – Key Application Scenarios Stemming from Quantitative Evidence


Medicinal Chemistry Library Synthesis Requiring a Divergent Carboxylate Handle

Programs targeting muscarinic or other GPCR receptors can employ the methyl ester as a universal intermediate for amide library generation. Hydrolysis to the acid followed by HATU‑mediated coupling with diverse amines yields spirocyclic amides, while the 3‑one analog NGX‑267 does not allow such diversification without scaffold destruction .

High‑Purity Starting Material for GLP Toxicology or In Vitro Pharmacology

The 98 % purity grade makes the target compound suitable for sensitive assays where total impurities must be below 2 % to avoid confounding biological readouts. The 8‑ethyl analog is typically offered only at 95 %, necessitating additional purification before use.

Prodrug or Synthetic Intermediate in Muscarinic Agonist Development

Given the structural relationship to the clinical M1 agonist NGX‑267 [1], the methyl ester may serve as a prodrug precursor or as a key intermediate in the synthesis of next‑generation M1‑sparing muscarinic ligands, leveraging the ester’s ability to mask the carboxylic acid until bioactivation.

Analytical Method Development and Batch‑to‑Batch Quality Control

The availability of detailed NMR, HPLC, and GC batch data allows analytical chemists to develop robust identity and purity methods, using the unique chromatographic and spectroscopic signature to distinguish the correct N‑methyl ester from its N‑ethyl and N‑cyclohexyl analogs in stability studies.

Quote Request

Request a Quote for Methyl 8-methyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.